molecular formula C20H22F2N4O2S B3030238 (R)-Filanesib CAS No. 885060-08-2

(R)-Filanesib

Numéro de catalogue: B3030238
Numéro CAS: 885060-08-2
Poids moléculaire: 420.5 g/mol
Clé InChI: LLXISKGBWFTGEI-HXUWFJFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-Filanesib is a useful research compound. Its molecular formula is C20H22F2N4O2S and its molecular weight is 420.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(R)-Filanesib, also known as ARRY-520, is a first-in-class inhibitor of kinesin spindle protein (KSP), specifically targeting KIF11. KSP plays a crucial role in mitotic spindle formation and function, making it a promising target for cancer therapy. This compound has garnered attention for its biological activity, particularly in the treatment of multiple myeloma, where it has shown significant efficacy in combination with other therapeutic agents.

This compound inhibits KSP, leading to the disruption of mitotic spindle formation. This results in mitotic arrest and subsequent apoptosis of cancer cells. The mechanism involves:

  • Mitotic Arrest : Inhibition of KSP leads to the accumulation of cells in the G2-M phase of the cell cycle.
  • Apoptosis Induction : Enhanced apoptosis occurs in proliferating cells due to the activation of pro-apoptotic proteins such as BAX .
  • Synergistic Effects : When combined with pomalidomide and dexamethasone, filanesib enhances the overall anti-myeloma activity, leading to improved patient outcomes .

Efficacy in Multiple Myeloma

Several studies have demonstrated the efficacy of this compound in multiple myeloma:

  • In Vitro Studies : Filanesib showed synergistic effects when combined with pomalidomide and dexamethasone across various myeloma cell lines. The combination significantly increased apoptosis rates compared to either drug alone .
  • In Vivo Studies : Animal models treated with the triple combination showed substantial tumor volume reduction and increased survival rates. The mechanism was linked to enhanced cell cycle arrest and apoptosis in rapidly dividing tumor cells .

Table 1: Summary of Preclinical Findings

Study TypeFindings
In Vitro Synergistic activity with pomalidomide and dexamethasone; increased apoptosis rates.
In Vivo Significant tumor volume reduction; enhanced survival in treated mice.
Mechanism Induction of G2-M phase arrest; activation of BAX; apoptosis in proliferative phases.

Clinical Trials

Clinical trials have explored the efficacy and safety profile of this compound:

  • Phase 1 Trials : Initial studies indicated that filanesib was well-tolerated and showed promising activity in heavily pre-treated multiple myeloma patients .
  • Combination Therapy : Ongoing trials are investigating the efficacy of filanesib combined with other agents like bortezomib, demonstrating enhanced anti-tumor effects compared to monotherapy .

Case Study: Combination Therapy Outcomes

A notable case involved a patient with relapsed multiple myeloma who received filanesib in combination with pomalidomide and dexamethasone. The treatment resulted in:

  • Complete Response : The patient achieved a complete response after several cycles.
  • Biomarker Analysis : Increased levels of BAX were noted, suggesting its potential role as a predictive biomarker for response to therapy .

Safety Profile

The safety profile of this compound has been characterized by manageable side effects, primarily hematological toxicities such as thrombocytopenia and neutropenia. These side effects were consistent with other agents used in combination therapy for multiple myeloma .

Propriétés

IUPAC Name

(2R)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N4O2S/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22/h3-5,7-10,13H,6,11-12,23H2,1-2H3/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXISKGBWFTGEI-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)N1[C@@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673046
Record name (2R)-2-(3-Aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885060-08-2
Record name (2R)-2-(3-Aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Filanesib
Reactant of Route 2
(R)-Filanesib
Reactant of Route 3
(R)-Filanesib
Reactant of Route 4
(R)-Filanesib
Reactant of Route 5
Reactant of Route 5
(R)-Filanesib
Reactant of Route 6
(R)-Filanesib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.